
4-(Methoxymethyl)aniline
Overview
Description
4-(Methoxymethyl)aniline is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an aniline group substituted with a methoxymethyl group at the para position. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of 4-hydroxybenzylamine using methanol in the presence of a catalyst such as cyclometalated ruthenium complexes can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and methylation, followed by purification techniques like distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
4-(Methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)aniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The methoxymethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
4-Methoxy-2-methylaniline: This compound has a similar structure but with a methyl group at the ortho position instead of a methoxymethyl group.
4-Isobutylaniline: Another similar compound with an isobutyl group
Biological Activity
4-(Methoxymethyl)aniline, a derivative of aniline, is characterized by the presence of a methoxymethyl group attached to the para position of the aniline structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies.
- Molecular Formula : C9H13N
- Molar Mass : 149.21 g/mol
- Structure : Contains an aniline core with a methoxymethyl substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions. The methoxymethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Antibacterial : Studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for some pathogens were reported as low as 0.03125 μg/mL for Gram-positive bacteria .
- Antifungal : The compound has also demonstrated antifungal activity, particularly against pathogenic fungi, making it a candidate for agricultural applications.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation. Further investigations are needed to elucidate its potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Pharmacological Profiling :
- Agricultural Applications :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | C9H13N | Yes | Moderate |
4-Methoxy-aniline | C7H9NO | Limited | Low |
4-Aminobenzyl alcohol | C8H11NO | Yes | Low |
Q & A
Basic Questions
Q. What are the standard laboratory synthesis routes for 4-(Methoxymethyl)aniline?
- Methodological Answer : A common approach involves bromination of 4-hydroxyacetophenone to generate an intermediate, followed by methoxide-bromide exchange and subsequent hydrogenation using catalysts like palladium on carbon. For example, details a three-step process starting with bromination, methoxide substitution, and final reduction under hydrogen gas . Alternative routes may employ nucleophilic substitution of halogenated precursors with methoxymethyl groups, as seen in structurally similar aniline derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks, while mass spectrometry (EI or ESI) verifies molecular weight. For crystalline derivatives, X-ray crystallography resolves spatial arrangements, as demonstrated for analogs like 4-(2-Methoxyethyl)aniline . FT-IR can further validate functional groups (e.g., NH₂, C-O-C) .
Q. How does the methoxymethyl group influence the compound’s solubility and stability?
- Methodological Answer : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ether oxygen, while the aromatic amine contributes to instability under oxidative conditions. Stability studies should include inert atmospheres (N₂/Ar) and antioxidants like BHT during storage .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Cross-validation using in vitro enzyme inhibition assays (e.g., kinase profiling) and in silico molecular docking (e.g., AutoDock Vina) can clarify target interactions. For instance, highlights the use of docking studies to reconcile conflicting activity reports in triazole-aniline analogs . Standardized protocols (e.g., fixed IC50 measurement conditions) are critical .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, sulfonation) to the ortho and para positions relative to the amine. Kinetic isotope effect (KIE) studies and DFT calculations (e.g., Gaussian software) map transition states, as shown in sulfonylation reactions of related compounds .
Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as Taguchi arrays, optimize parameters like temperature, catalyst loading, and solvent polarity. For example, notes that continuous flow reactors improve efficiency in tetrahydropyran-containing analogs by reducing side reactions . In situ monitoring (e.g., ReactIR) aids real-time adjustment of reaction conditions .
Q. What strategies mitigate competing pathways during functionalization of this compound?
- Methodological Answer : Protecting the amine group (e.g., acetylation) before introducing electrophiles reduces undesired oxidation. demonstrates that acetylation with acetic anhydride prior to halogenation minimizes quinone formation . Post-functionalization deprotection is achieved via hydrolysis under mild acidic conditions .
Q. Data Contradiction Analysis
Q. Why do reported melting points vary for this compound derivatives?
- Methodological Answer : Polymorphism and purity differences (e.g., residual solvents) account for variations. Differential Scanning Calorimetry (DSC) and HPLC purity assays (≥98%) standardize measurements. For example, highlights discrepancies in sulfonyl derivatives resolved by recrystallization from ethanol/water mixtures .
Properties
IUPAC Name |
4-(methoxymethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSADVDNUKPSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570102 | |
Record name | 4-(Methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80936-82-9 | |
Record name | 4-(Methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80936-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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